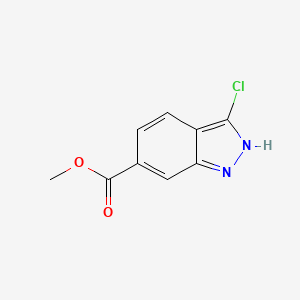

Methyl 3-chloro-1H-indazole-6-carboxylate

Descripción general

Descripción

“Methyl 3-chloro-1H-indazole-6-carboxylate” is a chemical compound used in organic synthesis . It is a derivative of indazole, a heterocyclic aromatic organic compound .

Synthesis Analysis

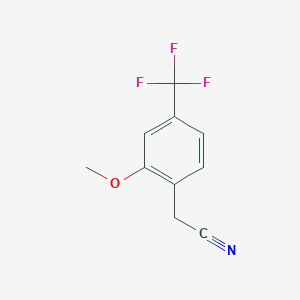

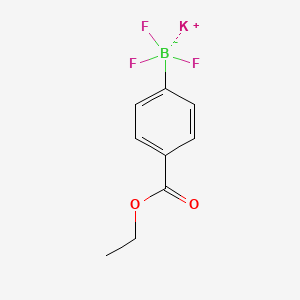

The synthesis of indazoles, including “Methyl 3-chloro-1H-indazole-6-carboxylate”, has been a subject of research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular formula of “Methyl 3-chloro-1H-indazole-6-carboxylate” is C9H8N2O2 . The IUPAC name is methyl 1H-indazole-6-carboxylate . The SMILES representation is COC(=O)C1=CC2=C(C=C1)C=NN2 .Chemical Reactions Analysis

Indazoles can undergo various chemical reactions. For instance, they can be synthesized through transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis

“Methyl 3-chloro-1H-indazole-6-carboxylate” is soluble in water . Its molecular weight is 176.175 g/mol . The melting point is between 142°C to 144°C .Aplicaciones Científicas De Investigación

Comprehensive Analysis of “Methyl 3-chloro-1H-indazole-6-carboxylate” Applications

“Methyl 3-chloro-1H-indazole-6-carboxylate” is a derivative of the indazole heterocyclic compound, which is a significant moiety in various biologically active compounds. Below is a detailed analysis of its unique applications across different scientific research fields.

Synthesis of Alkaloid Derivatives: Indazole derivatives are prevalent in natural products and drugs, particularly alkaloids. The synthesis of indole derivatives, which are structurally related to indazoles, is crucial for creating biologically active compounds. These compounds are used for treating cancer cells, microbes, and various disorders .

Anti-inflammatory Agents: Indazole compounds have shown potential as anti-inflammatory agents. They are synthesized and screened for their in vivo anti-inflammatory potential, which is vital for developing new therapeutic drugs .

Antimicrobial Activity: The indazole moiety is known for its antimicrobial properties. Research into indazole derivatives has led to the development of compounds with significant antimicrobial activity, which can be used to combat various bacterial and viral infections .

Anti-HIV Properties: Compounds containing the indazole fragment have been investigated for their potential as HIV protease inhibitors. This application is particularly important in the ongoing fight against HIV/AIDS .

Anticancer Applications: Indazole derivatives have been synthesized and evaluated for their anticancer activities. These compounds play a role in the development of new treatments for cancer, focusing on targeting specific pathways involved in cancer cell proliferation .

Antiangiogenic Properties: Research into indazole derivatives includes their evaluation for antiangiogenic activities. These activities are crucial for preventing the formation of new blood vessels that tumors need to grow, making it a promising field in cancer therapy .

Antioxidant Effects: The antioxidant properties of indazole derivatives are also being explored. Antioxidants are important for protecting cells from damage caused by free radicals, which is beneficial in preventing various diseases .

Neuroprotective Applications: Indazole compounds are studied for their role as neuroprotective agents. They may offer protection against neurodegenerative diseases by inhibiting enzymes like acetylcholinesterase, which is involved in the progression of conditions such as Alzheimer’s disease .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

methyl 3-chloro-2H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMLKYWQRQHYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNC(=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672251 | |

| Record name | Methyl 3-chloro-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-chloro-1H-indazole-6-carboxylate | |

CAS RN |

1086391-18-5 | |

| Record name | Methyl 3-chloro-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

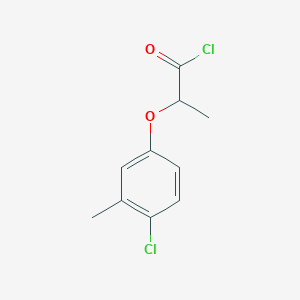

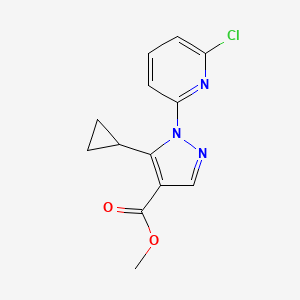

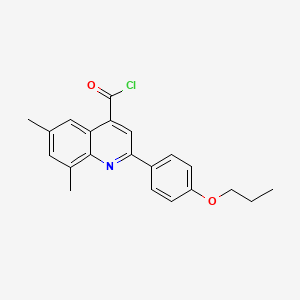

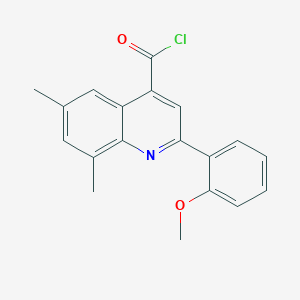

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid](/img/structure/B1451927.png)

![2-Methylpropyl 2-methyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate](/img/structure/B1451930.png)

![1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1451935.png)

![Methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451939.png)